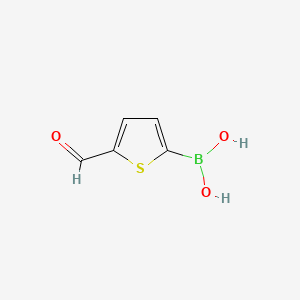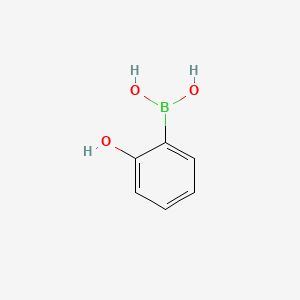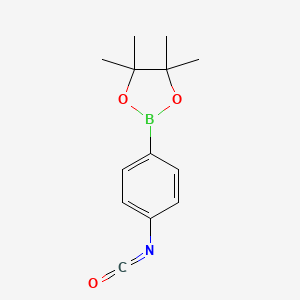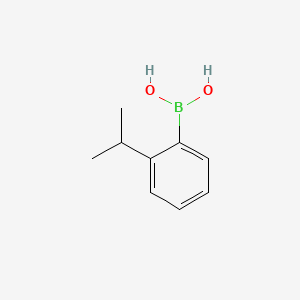![molecular formula C14H10Cl3NO3 B1303820 2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 453557-69-2](/img/structure/B1303820.png)
2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as methoxybenzoyl groups and substituted ethanones. For instance, the first paper describes a compound with a 3-methoxybenzamide moiety and its synthesis, crystal structure, and biological activity . The second paper discusses a product with a benzoyl group and a phenyl-1-ethanone structure . The third and fourth papers, which are duplicates, detail the synthesis and characterization of a dichloro-ethanone compound with a 4-methoxy-phenyl group . Lastly, the fifth paper explores the oxidation of compounds to form benzofuran derivatives, which, while not directly related, shows the reactivity of phenyl-ethane structures .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of the compound in the first paper includes condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . The third and fourth papers describe a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to produce a dichloro-ethanone compound . These methods indicate that the synthesis of complex molecules like "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone" would likely involve building the pyrrole ring, introducing the methoxybenzoyl moiety, and adding the trichloro-ethanone group through similar synthetic strategies.
Molecular Structure Analysis
The molecular structures of the compounds in the papers were confirmed using various analytical techniques. X-ray crystallography was used to determine the crystal structure of the compound in the first paper . The third and fourth papers also utilized X-ray crystallography, along with 1H NMR, MS, and FTIR techniques to confirm the structure of the synthesized dichloro-ethanone compound . These techniques would be essential in analyzing the molecular structure of "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone" to ensure the correct synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
The papers provide insights into the reactivity of similar compounds. The first paper includes information on the antiproliferative activity of the synthesized compound against various cancer cell lines, indicating its potential in medicinal chemistry . The fifth paper discusses the oxidation reactions of phenyl-ethane structures, leading to the formation of benzofuran derivatives . These studies suggest that "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone" could also undergo various chemical reactions, potentially leading to new compounds with interesting properties or biological activities.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone," they do provide data on related compounds. The first paper, for example, compares the optimized geometric bond lengths and bond angles obtained by DFT with X-ray diffraction values, and investigates the molecular electrostatic potential (MEP) surface map . These analyses are crucial for understanding the electronic properties and reactivity of a compound. The physical properties such as solubility, melting point, and stability can be inferred from similar compounds and would be important for practical applications of the compound .
Safety And Hazards
properties
IUPAC Name |
2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-10-4-2-3-8(5-10)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCKBBREBOFKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175774 |
Source


|
| Record name | 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone | |
CAS RN |
453557-69-2 |
Source


|
| Record name | 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

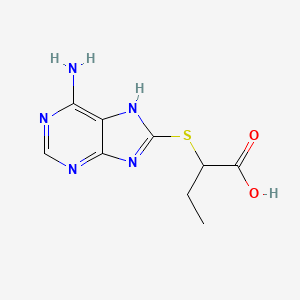
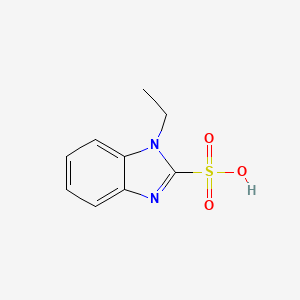
![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
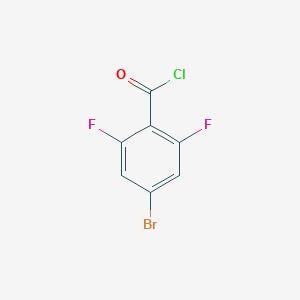
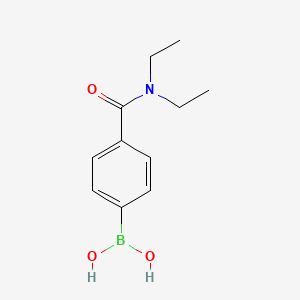
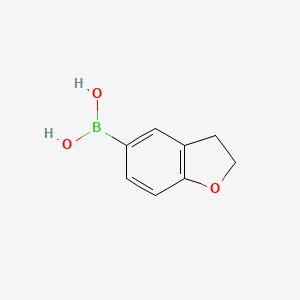
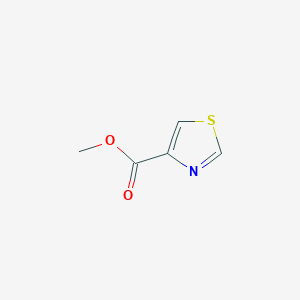
![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)
